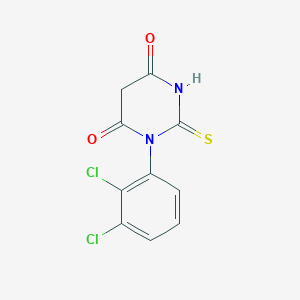

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane-4,6-dione core substituted at position 1 with a 2,3-dichlorophenyl group and at position 2 with a sulfanylidene moiety. The 2,3-dichlorophenyl group introduces steric and electronic effects that may influence binding interactions, particularly in biological systems.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBBGYUPHOZQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride as starting materials. The reaction is conducted under controlled conditions to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission . It also exhibits activity at serotonin receptors, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione and related derivatives:

Key Structural and Functional Insights:

Substituent Position on Phenyl Ring: The 2,3-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in W9F. Replacing chlorine with a 4-methoxyphenyl group () increases polarity, likely enhancing aqueous solubility but reducing membrane permeability .

Modifications on the Diazinane Core :

- The methyl group at position 5 in W9F adds steric bulk, possibly stabilizing its interaction with FABP4’s binding pocket .

- The ethyl group in CID 47002740 () further increases hydrophobicity, which could prolong metabolic half-life but reduce solubility .

Biological Activity: W9F demonstrates measurable activity (IC₅₀ = 3.3 µM) against FABP4, a protein involved in lipid metabolism and inflammation. This suggests that dichlorophenyl-substituted diazinane derivatives may serve as scaffolds for targeting metabolic disorders .

Biological Activity

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as a derivative of thio-barbituric acid, has garnered attention for its potential biological activities. This compound's structure includes a dichlorophenyl group and a sulfanylidene moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties.

The molecular formula of this compound is with a molecular weight of 335.20 g/mol. Key physical properties include:

- Density : 1.58 g/cm³

- Boiling Point : 753.8 °C at 760 mmHg

- Flash Point : 409.7 °C

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of this compound against various bacterial strains. Notably:

- Gram-positive bacteria : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Gram-negative bacteria : Limited activity was noted against Escherichia coli and Klebsiella pneumoniae, indicating a selective antibacterial profile favoring Gram-positive organisms.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not effective |

| Escherichia coli | Not effective |

Antifungal Activity

The antifungal efficacy of the compound was assessed against Candida albicans. Results indicated that:

- The compound exhibited substantial antifungal activity, with all tested derivatives (except one) showing effective inhibition against C. albicans.

Anticancer Activity

Research into the anticancer potential of this compound revealed promising results:

- In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The specific mechanisms of action are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives related to thio-barbituric acid:

- Synthesis of New Derivatives : A recent study synthesized several derivatives of thio-barbituric acid and evaluated their biological activities. Among these, certain compounds exhibited enhanced antibacterial and antifungal properties compared to the parent compound.

- Mechanistic Studies : Flow cytometry analyses in cancer cell lines revealed that some derivatives induced significant apoptotic cell death and blocked the cell cycle at specific phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.